Arochlor 1268
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Overview
Description
Arochlor 1268 is a highly chlorinated mixture of polychlorinated biphenyls (PCBs). PCBs were first synthesized in the early 1880s and were widely used in various industrial applications due to their chemical stability and insulating properties . This compound, in particular, is known for its high chlorine content, making it one of the more stable and persistent PCB mixtures . due to its environmental persistence and potential health hazards, the production of PCBs, including this compound, was banned in many countries in the mid-1970s .
Mechanism of Action
Target of Action
Arochlor 1268, a highly chlorinated PCB mixture, primarily targets the central nervous system . The compound’s interaction with this system can lead to various health effects.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the normal functioning of the central nervous system .
Biochemical Pathways
It is known that pcbs, in general, can affect various pathways, leading to a range of downstream effects .
Pharmacokinetics
Like other pcbs, it is likely that this compound is absorbed and distributed throughout the body, metabolized to various extents, and excreted slowly, contributing to its persistence in the environment and bioaccumulation in organisms .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its impact on the central nervous system . It can lead to various health effects, including respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes .
Action Environment
Environmental factors significantly influence this compound’s action, efficacy, and stability. The compound was released into the aquatic environment as a result of industrial activity . Its persistence in the environment and potential to bioaccumulate leads to widespread exposure and various health effects .
Biochemical Analysis
Biochemical Properties
Arochlor 1268 plays a role in various biochemical reactions due to its interaction with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. These interactions can lead to the formation of reactive metabolites that may cause cellular damage. Additionally, this compound can bind to proteins such as albumin, affecting their function and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, exposure to this compound has been associated with changes in the expression of genes involved in oxidative stress and inflammation . Furthermore, this compound can impair cellular functions such as cell proliferation and apoptosis, contributing to its toxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression . Additionally, this compound can inhibit the activity of certain enzymes, such as those involved in the detoxification of reactive oxygen species, thereby increasing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable and can persist in the environment for extended periods . Long-term exposure to this compound has been associated with chronic effects on cellular function, including sustained oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects. For example, in mink, dietary exposure to this compound at concentrations of 10.6 µg/g feed wet weight and greater adversely affected litter size, kit growth, and kit survival . High doses of this compound have also been associated with reproductive toxicity and impaired growth in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450s. These enzymes catalyze the biotransformation of this compound into more polar metabolites that can be excreted from the body . The metabolic pathways of this compound also involve the formation of reactive intermediates that can bind to cellular macromolecules, leading to toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in lipid-rich tissues due to its lipophilic nature . The distribution of this compound within the body can lead to its accumulation in organs such as the liver, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can localize to cellular membranes, where it can disrupt membrane integrity and function . Additionally, this compound can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and affect cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arochlor 1268 is synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst, typically ferric chloride, under controlled temperature and pressure conditions . The degree of chlorination is controlled to achieve the desired chlorine content, resulting in a mixture of PCB congeners.
Industrial Production Methods: Industrial production of this compound follows similar chlorination processes but on a larger scale. The reaction is carried out in large reactors where biphenyl is continuously chlorinated to achieve the high chlorine content characteristic of this compound . The product is then purified and standardized for various applications.
Chemical Reactions Analysis
Types of Reactions: Arochlor 1268 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated benzoic acids and other oxidation products.
Reduction: Reduction reactions can dechlorinate this compound, resulting in lower chlorinated biphenyls.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used under controlled conditions.
Substitution: Nucleophilic reagents like sodium methoxide can be used for halogen substitution reactions.
Major Products:
Oxidation: Chlorinated benzoic acids and chlorinated phenols.
Reduction: Lower chlorinated biphenyls and biphenyl.
Substitution: Various substituted biphenyls depending on the nucleophile used.
Scientific Research Applications
Arochlor 1268 has been extensively studied for its environmental impact and toxicological properties. Its applications in scientific research include:
Environmental Studies: Used as a standard for monitoring PCB contamination in environmental samples.
Analytical Chemistry: Used in the development and validation of analytical methods for detecting PCBs in various matrices.
Comparison with Similar Compounds
- Arochlor 1016
- Arochlor 1221
- Arochlor 1232
- Arochlor 1242
- Arochlor 1248
- Arochlor 1254
- Arochlor 1260
- Arochlor 1262
Comparison: Arochlor 1268 is unique among these mixtures due to its high chlorine content, which makes it more stable and persistent in the environment . This high degree of chlorination also results in greater bioaccumulation potential and toxicity compared to less chlorinated Arochlor mixtures .
Properties
CAS No. |
11100-14-4 |
---|---|
Molecular Formula |
UVCB |
Molecular Weight |
291.98 |
Synonyms |
Polychlorinated biphenyl-68% chlorine |
Origin of Product |
United States |
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